BenchChemオンラインストアへようこそ!

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride

Antimicrobial screening Gram-negative bacteria Scaffold optimization

N-(2-Piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride (CAS 1426290-62-1) is a cyclobutane-containing piperazine carboxamide supplied as a dihydrochloride salt (MW 284.22 g/mol, purity ≥95%). The compound is listed in the ChEMBL database (CHEMBL4569267) with documented antimicrobial screening data against Gram-negative bacterial pathogens including Pseudomonas aeruginosa and Acinetobacter baumannii.

Molecular Formula C11H23Cl2N3O
Molecular Weight 284.22 g/mol
CAS No. 1426290-62-1
Cat. No. B1431114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride
CAS1426290-62-1
Molecular FormulaC11H23Cl2N3O
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCN2CCNCC2.Cl.Cl
InChIInChI=1S/C11H21N3O.2ClH/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14;;/h10,12H,1-9H2,(H,13,15);2*1H
InChIKeyLZKMZVJJIQYPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Piperazin-1-ylethyl)cyclobutanecarboxamide Dihydrochloride (CAS 1426290-62-1): Procurement-Relevant Physicochemical and Bioactivity Profile


N-(2-Piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride (CAS 1426290-62-1) is a cyclobutane-containing piperazine carboxamide supplied as a dihydrochloride salt (MW 284.22 g/mol, purity ≥95%) [1]. The compound is listed in the ChEMBL database (CHEMBL4569267) with documented antimicrobial screening data against Gram-negative bacterial pathogens including Pseudomonas aeruginosa and Acinetobacter baumannii [2]. Available from multiple reputable building-block suppliers (CymitQuimica, Life Chemicals, Enamine, Fluorochem), this compound serves as a versatile scaffold for medicinal chemistry exploration, particularly where the strained cyclobutane ring confers conformational rigidity distinct from cyclopropane, cyclopentane, or cyclohexyl analogs .

Why N-(2-Piperazin-1-ylethyl)cyclobutanecarboxamide Dihydrochloride Cannot Be Directly Replaced by Cyclopropane, Cyclopentane, or Other Cycloalkyl Analogs in Structure-Activity Programs


Cycloalkane ring size is a critical determinant of molecular conformation, lipophilicity, target-binding geometry, and metabolic stability within the piperazine-carboxamide chemotype. Even a single methylene-unit change (cyclopropyl ↔ cyclobutyl ↔ cyclopentyl) alters XLogP, ring-puckering dynamics, and hydrogen-bond presentation vectors, meaning that activity data obtained for the cyclopropane (CAS 1153542-12-1 analog) or cyclopentane analogs cannot be assumed to translate to the cyclobutane scaffold [1]. The dihydrochloride salt form (CAS 1426290-62-1) further differentiates this compound from its free-base counterpart (CAS 1153458-23-1) in terms of aqueous solubility, handling characteristics, and formulation compatibility, making direct interchange inappropriate in reproducible assay workflows .

Quantitative Differentiation Evidence: N-(2-Piperazin-1-ylethyl)cyclobutanecarboxamide Dihydrochloride vs. Its Closest Cycloalkyl and Salt-Form Analogs


Antimicrobial Screening Activity Against Pseudomonas aeruginosa ATCC 27853: Low Baseline Activity Establishes a Clean Negative-Control or Scaffold-Decoration Baseline

In a standardized MIC-based antibacterial assay (CAMBH media, NBS plates, OD600 readout) at 300 µg/mL, N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide (free base) exhibited 16.73% inhibition against Pseudomonas aeruginosa ATCC 27853 [1]. This low intrinsic activity contrasts sharply with optimized piperazine-pyrimidine hybrid antibacterials from the same cyclobutanecarboxamide class, where lead compound 9g showed substantially higher potency, underscoring this compound's utility as an inactive or low-activity reference scaffold for SAR decoration campaigns [2].

Antimicrobial screening Gram-negative bacteria Scaffold optimization

Negligible Activity Against Acinetobacter baumannii ATCC 19606 Discriminates This Scaffold from Broader-Spectrum Piperazine Antibacterials

Against Acinetobacter baumannii ATCC 19606 (a WHO critical-priority pathogen), the compound produced only 0.49% inhibition at 300 µg/mL under identical screening conditions [1]. This near-complete lack of activity distinguishes it from piperazine-containing antibacterials with broader Gram-negative coverage and may reflect the absence of key pharmacophoric elements (e.g., a halogenated aromatic substituent) known to enhance outer-membrane penetration in this species [2].

Acinetobacter baumannii Antimicrobial selectivity Scaffold profiling

Cyclobutane Ring Confers Intermediate Lipophilicity (XLogP = -0.1) Between Cyclopropane and Cyclopentane Analogs, Tuning CNS Permeability and Solubility

The computed partition coefficient (XLogP3-AA) for the free base is -0.1, indicating near-neutral lipophilicity that positions this scaffold between the more hydrophilic cyclopropane analog and the more lipophilic cyclopentane analog [1]. In CNS drug design, XLogP values between -0.5 and +3.0 are generally associated with favorable brain penetration; the cyclobutane derivative's value of -0.1 sits closer to the optimal range than the cyclopropyl analog and offers superior aqueous solubility prospects compared to larger cycloalkyl variants [2].

Lipophilicity CNS drug design Cycloalkane SAR

Dihydrochloride Salt Form (CAS 1426290-62-1) Provides Defined Stoichiometry and Enhanced Aqueous Handling vs. Free Base (CAS 1153458-23-1)

The dihydrochloride salt (MW 284.22 g/mol, C11H23Cl2N3O) provides exact 2:1 HCl stoichiometry, yielding a crystalline, readily weighable solid with enhanced aqueous solubility compared to the free base (MW 211.30 g/mol, C11H21N3O) . The free base is a low-melting or hygroscopic material that can pose handling challenges in quantitative dispensing; the dihydrochloride form mitigates these issues, enabling more accurate molarity calculations for dose-response or binding assays [1]. Purity is specified at ≥95% by the supplier .

Salt selection Aqueous solubility Assay reproducibility

Mycobacterium tuberculosis and Toxoplasma gondii Phenotypic Screening: Minimal Activity Confirms Selectivity for Bacterial Over Eukaryotic Pathogen Targets

In phenotypic growth assays against Mycobacterium tuberculosis (4-day DPPC/cholesterol/tyloxapol media) at 0.5 mM and Toxoplasma gondii (β-galactosidase reporter) at 0.05 mM, the compound produced -10.73% and -6.99% effect values, respectively—negative values indicating slight growth enhancement rather than inhibition [1]. In a parallel M. tuberculosis assay (3-day 7H9/glucose/tyloxapol media), the effect was -5.50% at 0.5 mM [1]. This consistent lack of growth inhibition across multiple pathogen species and media conditions establishes a clean selectivity baseline for programs seeking to avoid cross-activity against mycobacteria or apicomplexan parasites.

Antitubercular screening Antiparasitic profiling Selectivity panel

Recommended Research and Industrial Application Scenarios for N-(2-Piperazin-1-ylethyl)cyclobutanecarboxamide Dihydrochloride Based on Available Differential Evidence


Scaffold for Structure-Activity Relationship (SAR) Campaigns Targeting Gram-Negative Antibacterial Activity Through Piperazine N-Functionalization

The documented low intrinsic activity against P. aeruginosa (16.73% inhibition) and A. baumannii (0.49% inhibition) at 300 µg/mL [1] makes this compound an ideal unoptimized starting scaffold for medicinal chemistry programs aiming to install Gram-negative antibacterial potency via systematic N-aryl or N-acyl decoration of the piperazine ring, following the precedent of the pyrimidine-piperazine-cyclobutanecarboxamide hybrid series [2]. The cyclobutane ring provides conformational constraint that can be exploited to pre-organize the pharmacophore for target binding.

Negative Control or Inactive Reference Compound for Phenotypic Screening Cascades Involving Bacterial, Mycobacterial, or Apicomplexan Pathogens

The compound has been experimentally confirmed to lack growth-inhibitory activity across P. aeruginosa, A. baumannii, M. tuberculosis (two media conditions), and T. gondii at screening-relevant concentrations [1]. This multi-species inactivity profile supports its use as a validated negative control in high-throughput phenotypic screening cascades, where it can serve as an inert carrier or baseline reference without confounding biological readouts through unintended antimicrobial effects.

CNS Drug Discovery Scaffold Leveraging Intermediate Cyclobutane Lipophilicity (XLogP = -0.1) for Blood-Brain Barrier Penetration Optimization

With a computed XLogP of -0.1 and TPSA of 44.4 Ų [1], this compound occupies a physicochemical space associated with favorable CNS drug-like properties [2]. The piperazine ethyl linker provides a basic amine for engagement with aspartate residues in aminergic GPCR binding pockets, while the cyclobutane carboxamide offers a vector for hydrophobic pocket exploration. Procurement for CNS lead-generation programs is supported by the dihydrochloride salt's handling reliability .

Building Block for Parallel Library Synthesis Using the Free Secondary Amine of the Piperazine Ring as a Diversification Handle

The unsubstituted piperazine NH group serves as a reactive handle for parallel acylation, sulfonylation, or reductive amination chemistry, enabling rapid library generation [1]. The dihydrochloride salt can be neutralized in situ prior to coupling reactions. The compound is commercially available from multiple suppliers including Enamine (Cat. EN300-72624, 95% purity) [2] and Life Chemicals, ensuring sustainable procurement for library production at milligram-to-gram scales.

Quote Request

Request a Quote for N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.